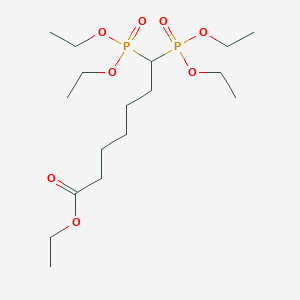
Ethyl 7,7-bis(diethoxyphosphoryl)heptanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 7,7-bis(diethoxyphosphoryl)heptanoate is a chemical compound with the molecular formula C17H36O8P2 It is characterized by the presence of ester and phosphonate functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 7,7-bis(diethoxyphosphoryl)heptanoate typically involves the esterification of heptanoic acid with ethanol in the presence of a catalyst. The reaction conditions often include:
Catalyst: Sulfuric acid or p-toluenesulfonic acid
Temperature: 60-80°C
Reaction Time: 4-6 hours
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity reagents and controlled reaction conditions ensures the consistent quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions: Ethyl 7,7-bis(diethoxyphosphoryl)heptanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium
Reduction: Lithium aluminum hydride in dry ether
Substitution: Alkyl halides in the presence of a base
Major Products Formed:
Oxidation: Carboxylic acids or ketones
Reduction: Alcohols
Substitution: Alkylated derivatives
Aplicaciones Científicas De Investigación
Ethyl 7,7-bis(diethoxyphosphoryl)heptanoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Ethyl 7,7-bis(diethoxyphosphoryl)heptanoate involves its interaction with specific molecular targets and pathways. The ester and phosphonate groups play a crucial role in its reactivity and binding affinity. The compound can act as an inhibitor or activator of certain enzymes, influencing various biochemical processes.
Comparación Con Compuestos Similares
Ethyl 7,7-bis(diethoxyphosphoryl)heptanoate can be compared with other similar compounds, such as:
Ethyl heptanoate: Similar ester structure but lacks the phosphonate groups.
Diethyl phosphonate: Contains phosphonate groups but lacks the ester functionality.
Uniqueness: The presence of both ester and phosphonate groups in this compound makes it unique, providing a combination of reactivity and functionality not found in simpler compounds.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical structure allows it to participate in a wide range of reactions, making it a valuable tool in research and development.
Propiedades
Número CAS |
137295-68-2 |
|---|---|
Fórmula molecular |
C17H36O8P2 |
Peso molecular |
430.4 g/mol |
Nombre IUPAC |
ethyl 7,7-bis(diethoxyphosphoryl)heptanoate |
InChI |
InChI=1S/C17H36O8P2/c1-6-21-16(18)14-12-11-13-15-17(26(19,22-7-2)23-8-3)27(20,24-9-4)25-10-5/h17H,6-15H2,1-5H3 |
Clave InChI |
XLSUTENWZHEITI-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CCCCCC(P(=O)(OCC)OCC)P(=O)(OCC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



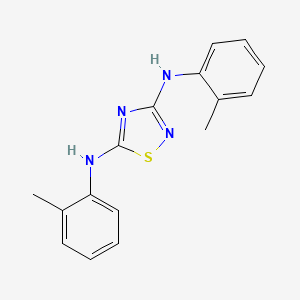
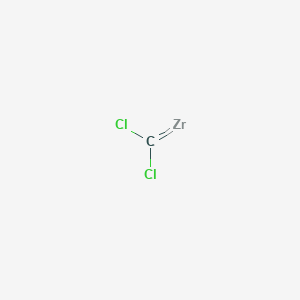
![Methyl 3-[4-(benzyloxy)phenyl]prop-2-ynoate](/img/structure/B14288757.png)
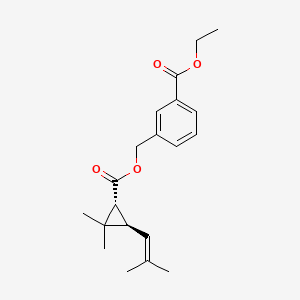
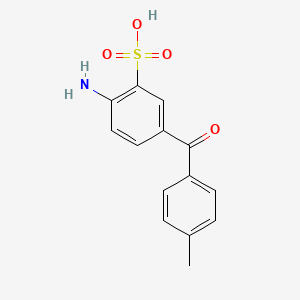
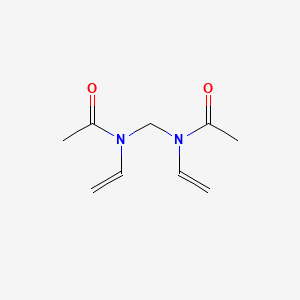
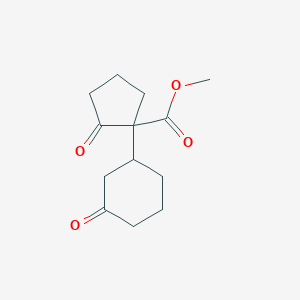
![(E)-but-2-enedioic acid;(1R)-N,N-dimethyl-9-azabicyclo[4.2.1]non-2-ene-2-carboxamide](/img/structure/B14288783.png)
![L-Leucine, N-[(1,1-dimethylethoxy)carbonyl]-4-methyl-, phenylmethyl ester (9CI)](/img/structure/B14288785.png)
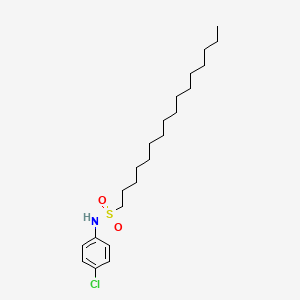
![2',3,3',4,4',5,5',6,6'-Nonabromo[1,1'-biphenyl]-2-ol](/img/structure/B14288800.png)
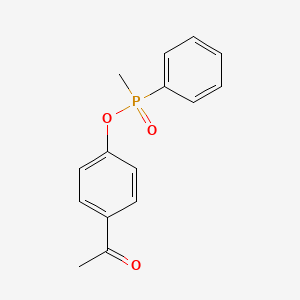
![2,4-Bis(trichloromethyl)-6-[4-(trifluoromethyl)phenyl]-1,3,5-triazine](/img/structure/B14288804.png)
